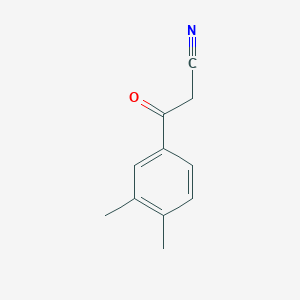

3,4-Dimethylbenzoylacetonitrile

説明

Contextualizing Benzoylacetonitriles as Versatile Synthetic Intermediates

Benzoylacetonitriles, as a class of compounds, are widely recognized for their utility as versatile synthetic intermediates. researchgate.net Their structure, which features a β-ketonitrile moiety, provides multiple reactive sites for a diverse range of chemical transformations. The presence of the electron-withdrawing nitrile and carbonyl groups acidifies the α-methylene protons, facilitating deprotonation and subsequent reactions with various electrophiles. This reactivity has been extensively exploited in the synthesis of a wide array of heterocyclic compounds, which are scaffolds of immense importance in medicinal chemistry and materials science. nih.govnih.gov

The general reactivity of benzoylacetonitriles allows for their participation in various cyclization and condensation reactions. For instance, they are common precursors for the synthesis of pyridines, pyrimidines, and pyrazoles, which are core structures in many pharmaceuticals. researchgate.netresearchgate.netnih.gov The ability to introduce a variety of substituents onto the phenyl ring of the benzoylacetonitrile (B15868) scaffold allows for the fine-tuning of the electronic and steric properties of the resulting molecules, making them highly adaptable for different synthetic targets.

Significance of 3,4-Dimethylbenzoylacetonitrile in the Evolution of Synthetic Methodologies

The introduction of two methyl groups at the 3 and 4 positions of the benzene (B151609) ring in this compound imparts specific electronic and steric characteristics that influence its reactivity. The electron-donating nature of the methyl groups can affect the reactivity of the benzoyl group and the acidity of the α-methylene protons, potentially leading to different outcomes or reaction rates compared to the unsubstituted benzoylacetonitrile.

While specific, in-depth research focusing solely on this compound is not extensively documented in publicly available literature, its preparation has been noted in patent literature, highlighting its role as a key intermediate in the synthesis of more complex molecules. ambeed.com The strategic placement of the dimethyl groups can be crucial in directing the regioselectivity of certain reactions and can also serve as a handle for further functionalization. The study of such substituted benzoylacetonitriles contributes to a deeper understanding of structure-activity relationships and allows for the development of more refined and selective synthetic methodologies.

Overview of Research Trajectories: Synthesis, Reactivity, Characterization, and Computational Investigations

The exploration of this compound in organic chemistry follows several key research trajectories.

Synthesis: The primary synthetic route to this compound, as indicated in the literature, involves the reaction of a corresponding phenacyl halide with a cyanide salt. A patent describes a method for its preparation alongside other substituted benzoylacetonitriles. ambeed.com

Reactivity: The reactivity of this compound is expected to mirror that of other benzoylacetonitriles, serving as a precursor for various heterocyclic systems. Its reaction with different reagents can lead to the formation of pyridines, pyrimidines, and pyrazoles. researchgate.netresearchgate.netnih.gov The specific influence of the 3,4-dimethyl substitution pattern on the outcome of these reactions remains an area for more detailed investigation.

Structure

3D Structure

特性

IUPAC Name |

3-(3,4-dimethylphenyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-3-4-10(7-9(8)2)11(13)5-6-12/h3-4,7H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFWSHSVDWFTXCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)CC#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90606555 | |

| Record name | 3-(3,4-Dimethylphenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90606555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884504-20-5 | |

| Record name | 3-(3,4-Dimethylphenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90606555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3,4-dimethylphenyl)-3-oxopropanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,4 Dimethylbenzoylacetonitrile and Analogues

Established Synthetic Routes to Benzoylacetonitriles

The synthesis of benzoylacetonitriles, a class of β-ketonitriles, has traditionally relied on robust and well-understood chemical transformations. These methods form the foundation for producing a wide array of substituted analogues, including 3,4-dimethylbenzoylacetonitrile.

Ketone and Acetonitrile (B52724) Condensation Reactions

The direct condensation of ketones with acetonitrile represents a straightforward approach to forming the carbon-carbon bond necessary for the benzoylacetonitrile (B15868) scaffold. This reaction typically involves the deprotonation of acetonitrile using a strong base to generate a nucleophilic carbanion, which then attacks the carbonyl carbon of the ketone.

The success of this method is often contingent on the choice of base and reaction conditions, as acetonitrile is a relatively weak acid. Bases such as potassium hydroxide, lithium diisopropylamide (LDA), or n-butyllithium (n-BuLi) can be employed to facilitate the deprotonation. ntnu.noorgsyn.org The initial adduct, a β-hydroxynitrile (cyanohydrin), is presumed to subsequently dehydrate to yield the α,β-unsaturated nitrile, which can then isomerize to the more stable β-ketonitrile. orgsyn.org While direct, this method can be limited by the enolizability of the ketone substrate and the relatively weak basicity of reagents like potassium hydroxide. orgsyn.org

Acylation of Acetonitrile Derivatives

A more common and versatile strategy for synthesizing benzoylacetonitriles is the acylation of the acetonitrile anion. This method, analogous to a Claisen condensation, involves reacting an activated carboxylic acid derivative, such as an ester or an amide, with the carbanion derived from acetonitrile.

One prevalent approach involves the reaction of an ethyl benzoate derivative with acetonitrile in the presence of a strong base like sodium ethoxide or potassium tert-butoxide. prepchem.comchemicalbook.com For instance, the synthesis of the parent benzoylacetonitrile can be achieved by heating ethyl benzoate and acetonitrile with sodium ethoxide in a suitable solvent like toluene. prepchem.com Similarly, sodium methoxide has been used to facilitate the reaction, followed by acidification to yield the final product. A general procedure using potassium tert-butoxide in tetrahydrofuran (THF) has also been reported to produce various β-ketonitriles in high yields. chemicalbook.com

More recent advancements have explored the use of unactivated amides as the acylating agent. In a notable development, N,N-dimethylbenzamides react with acetonitrile in the presence of lithium bis(trimethylsilyl)amide (LiHMDS) to afford the corresponding benzoylacetonitriles. bohrium.comkorea.ac.kr This transformation has been successfully implemented in a continuous flow reaction system, which can overcome issues of moderate yields and scale-up challenges associated with batch reactions. bohrium.com

| Acylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Ethyl benzoate | Sodium ethoxide | Toluene | 105-110 | 68 | prepchem.com |

| Ethyl benzoate | Sodium methoxide | Methanol | 120 | 37.8 | |

| Ethyl benzoate | Potassium tert-butoxide | THF | 20 | 90 | chemicalbook.com |

| N,N-dimethylbenzamide | LiHMDS | THF | 75 | 80 | bohrium.com |

Advanced and Catalytic Approaches in this compound Synthesis

Beyond traditional stoichiometric methods, modern synthetic chemistry has pursued more efficient and selective catalytic routes for the formation of β-ketonitriles. These advanced strategies often involve transition metals or organocatalysts to achieve transformations under milder conditions with greater functional group tolerance.

Transition Metal-Catalyzed Coupling Strategies

Transition metal catalysis offers powerful tools for constructing the benzoylacetonitrile framework. One such advanced method is the nickel-catalyzed carbonylative coupling of α-bromonitriles with alkylzinc reagents, utilizing carbon monoxide to furnish the β-ketonitrile structure. researchgate.net This protocol is catalyzed by a stable nickel(II) pincer complex and tolerates a variety of functional groups that might be incompatible with classical base-mediated methods. researchgate.net While not a direct acylation of acetonitrile, it represents a convergent catalytic route to the target scaffold. Additionally, rhodium-catalyzed methods have been developed for synthesizing nitriles from aldehydes or ketones, although these may involve different starting materials and mechanisms, such as the use of methyl cyanoacetate and carbon monoxide. rsc.org

Organocatalytic and Biocatalytic Pathways

Organocatalysis, which uses small organic molecules to accelerate chemical reactions, has emerged as a major field in asymmetric synthesis. beilstein-journals.org While its application to the direct synthesis of benzoylacetonitriles is not yet extensively documented, organocatalysts are widely used for related transformations. For example, chiral Brønsted acids and other catalysts are employed in Strecker-type reactions to produce α-aminonitriles from ketones. mdpi.com The principles of activating carbonyl compounds or pronucleophiles with organocatalysts could potentially be applied to the synthesis of β-ketonitriles in the future. Currently, the literature focuses more on atroposelective reactions and the synthesis of other complex chiral molecules using organocatalysis. beilstein-journals.orgnih.govrsc.org

Information regarding biocatalytic pathways for the synthesis of this compound or related structures is scarce in the current scientific literature. This area remains largely unexplored, presenting a potential opportunity for future research in green chemistry.

Strategic Synthesis of Precursors to this compound

The efficient synthesis of this compound is critically dependent on the availability of its key precursors. The primary starting materials for the most common synthetic routes are derivatives of 3,4-dimethylbenzoic acid or 3,4-dimethylacetophenone.

The synthesis of these precursors typically begins with o-xylene.

3,4-Dimethylacetophenone: This ketone can be prepared via the Friedel-Crafts acylation of o-xylene with an acetylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.

3,4-Dimethylbenzoic Acid: This carboxylic acid can be obtained through the oxidation of o-xylene. A common industrial method involves the liquid-phase catalytic oxidation of xylenes. This acid can then be converted into more reactive derivatives required for acylation reactions.

Ethyl 3,4-dimethylbenzoate: Prepared by the Fischer esterification of 3,4-dimethylbenzoic acid with ethanol in the presence of a strong acid catalyst.

N,N,3,4-Tetramethylbenzamide: Synthesized by first converting 3,4-dimethylbenzoic acid to its acid chloride (using thionyl chloride or oxalyl chloride) and subsequently reacting it with dimethylamine.

These well-established transformations ensure a reliable supply of the necessary building blocks for the synthesis of the target compound, this compound. The synthesis of a related compound, 3,3′,4,4′-tetramethyl benzophenone, also starts from the condensation of o-xylene, highlighting the versatility of this starting material. orientjchem.org

Formation of 3,4-Dimethylbenzoyl Moieties

The construction of the 3,4-dimethylbenzoyl moiety is a critical first stage in the synthesis of the target compound. A common and effective strategy commences with the Friedel-Crafts acylation of a suitable aromatic precursor, namely 1,2-dimethylbenzene (o-xylene). This electrophilic aromatic substitution reaction introduces an acetyl group onto the benzene (B151609) ring, which can then be further manipulated to form the desired benzoyl structure.

A prevalent method involves the acylation of o-xylene with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). organic-chemistry.org The reaction leads to the formation of 3,4-dimethylacetophenone. sigmaaldrich.comfishersci.ca The regioselectivity of this reaction is crucial, as the acylation of o-xylene can potentially yield different isomers. However, the directing effects of the two methyl groups on the aromatic ring favor the formation of the 3,4-disubstituted product.

Following the successful synthesis of 3,4-dimethylacetophenone, the next step involves the oxidation of the acetyl group to a carboxylic acid. This transformation yields 3,4-dimethylbenzoic acid. chemicalbook.comnih.gov Various oxidizing agents can be employed for this purpose.

To activate the carboxylic acid for subsequent reactions, it is typically converted to a more reactive derivative, such as an acyl chloride. The reaction of 3,4-dimethylbenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride effectively produces 3,4-dimethylbenzoyl chloride. nih.govgoogle.comgoogle.com This acyl chloride is a key intermediate, primed for the introduction of the acetonitrile moiety.

Table 1: Synthesis of Key Intermediates for this compound

| Step | Reactants | Reagents | Product | Typical Yield (%) |

|---|---|---|---|---|

| 1 | o-Xylene, Acetyl chloride | AlCl₃ | 3,4-Dimethylacetophenone | High |

| 2 | 3,4-Dimethylacetophenone | Oxidizing Agent (e.g., KMnO₄) | 3,4-Dimethylbenzoic acid | Variable |

| 3 | 3,4-Dimethylbenzoic acid | Thionyl chloride (SOCl₂) | 3,4-Dimethylbenzoyl chloride | >98% google.com |

Functionalization of Aromatic Precursors

The functionalization of the aromatic precursor, o-xylene, is effectively achieved through the Friedel-Crafts acylation as described in the previous section. This reaction directly installs the necessary keto-functional group at the desired position on the aromatic ring, setting the stage for the subsequent formation of the benzoylacetonitrile structure.

With the 3,4-dimethylbenzoyl moiety prepared in the form of 3,4-dimethylbenzoyl chloride, the final key transformation is the introduction of the cyanomethyl group. A common method to achieve this is through a reaction analogous to the Claisen condensation, where the acyl chloride is reacted with a source of the cyanomethyl anion. youtube.comyoutube.comchempap.org

Specifically, 3,4-dimethylbenzoyl chloride can be treated with acetonitrile in the presence of a strong base. The base deprotonates acetonitrile to generate the cyanomethyl anion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. Subsequent loss of the chloride leaving group yields the final product, this compound.

Alternative approaches for the synthesis of benzoylacetonitrile analogues have also been reported, which could be adapted for the 3,4-dimethyl derivative. These include the reaction of an appropriate ester, such as ethyl 3,4-dimethylbenzoate, with acetonitrile in the presence of a base like sodium ethoxide.

Table 2: General Methods for the Synthesis of Benzoylacetonitrile Analogues

| Method | Benzoyl Precursor | Cyanomethyl Source | Base/Catalyst | Product |

|---|---|---|---|---|

| 1 | Benzoyl Chloride | Acetonitrile | Strong Base (e.g., NaH) | Benzoylacetonitrile |

| 2 | Ethyl Benzoate | Acetonitrile | Sodium Ethoxide | Benzoylacetonitrile |

| 3 | N,N-Dimethylbenzamide | Acetonitrile | LiHMDS | Benzoylacetonitrile |

Chemical Reactivity and Mechanistic Studies of 3,4 Dimethylbenzoylacetonitrile

Reactivity of the Active Methylene (B1212753) Group in 3,4-Dimethylbenzoylacetonitrile.

The presence of both a carbonyl and a nitrile group flanking a methylene (-CH2-) group makes the protons on this carbon acidic and the group itself is referred to as an "active methylene group". cas.cn This structural feature is a cornerstone of the reactivity of this compound, enabling a variety of important carbon-carbon bond-forming reactions.

Nucleophilic Additions and Condensation Reactions.

The active methylene group of this compound can be readily deprotonated by a base to form a resonance-stabilized carbanion. This carbanion is a potent nucleophile that can participate in a range of nucleophilic addition and condensation reactions. wikipedia.orgfiveable.me

In a general sense, nucleophilic addition involves the attack of the electron-rich carbanion on an electrophilic center, such as the carbon atom of a carbonyl group. wikipedia.orgmasterorganicchemistry.com This initially forms a tetrahedral intermediate. masterorganicchemistry.com Condensation reactions are a subclass of these, where the initial addition is followed by the elimination of a small molecule, typically water, to form a new double bond. wikipedia.org

A prominent example of this reactivity is the Knoevenagel condensation. wikipedia.orgnih.gov In this reaction, this compound can react with aldehydes or ketones in the presence of a weak base catalyst. wikipedia.org The base facilitates the formation of the carbanion from this compound, which then attacks the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration leads to the formation of an α,β-unsaturated product. wikipedia.org The reaction is widely used for the synthesis of fine chemicals and pharmaceutical intermediates. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Reaction Type | Product Type |

| This compound | Aldehyde/Ketone | Weak Base (e.g., Piperidine (B6355638), Pyridine) | Knoevenagel Condensation | α,β-Unsaturated Ketone |

| This compound | α,β-Unsaturated Carbonyl | Base | Michael Addition | 1,5-Dicarbonyl Compound |

Derivatization via Knoevenagel and Michael Additions.

Knoevenagel Condensation: As mentioned, the Knoevenagel condensation is a key reaction for derivatizing this compound. wikipedia.org For instance, its reaction with aromatic aldehydes in the presence of a catalyst like piperidine would yield a substituted cinnamonitrile (B126248) derivative. The Doebner modification of the Knoevenagel condensation utilizes pyridine (B92270) as a solvent and is particularly useful when one of the activating groups on the active methylene compound is a carboxylic acid, leading to condensation followed by decarboxylation. wikipedia.orgorganic-chemistry.org

Michael Addition: The carbanion generated from this compound is also a competent Michael donor in the Michael addition reaction. organic-chemistry.orgwikipedia.org This reaction involves the 1,4-conjugate addition of the nucleophile to an α,β-unsaturated carbonyl compound (a Michael acceptor). organic-chemistry.orgorganicchemistrytutor.com The reaction is thermodynamically controlled and results in the formation of a new carbon-carbon bond at the β-position of the acceptor. organic-chemistry.orgwikipedia.org The product of a Michael reaction is often a 1,5-dicarbonyl compound. organicchemistrytutor.commasterorganicchemistry.com The general mechanism involves deprotonation of the active methylene compound, followed by conjugate addition to the α,β-unsaturated system, and subsequent protonation. wikipedia.orgmasterorganicchemistry.com

Transformations Involving the Nitrile Functionality.

The nitrile group (-C≡N) in this compound is a versatile functional group that can undergo a variety of transformations, leading to the synthesis of diverse heterocyclic systems and other functionalized molecules. openstax.orgresearchgate.net

Cycloaddition Reactions to Heterocyclic Systems (e.g., Tetrazoles).

The nitrile group can participate as a dipolarophile in [3+2] cycloaddition reactions. A significant example is the synthesis of tetrazoles. rsc.org This reaction typically involves the treatment of the nitrile with an azide (B81097), such as sodium azide, often in the presence of a catalyst. rsc.org The reaction constitutes a [2+3] cycloaddition between the nitrile and the azide anion. rsc.org This method is an efficient way to construct the tetrazole ring, a common scaffold in medicinal chemistry. nih.govnih.gov

Hydrolytic and Reductive Pathways of the Nitrile Group.

Hydrolysis: The nitrile group of this compound can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or an amide. libretexts.orgchemguide.co.uklibretexts.org Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous acid like hydrochloric acid. chemguide.co.ukmasterorganicchemistry.com The reaction proceeds through the formation of a protonated amide intermediate, which is then further hydrolyzed to the carboxylic acid. libretexts.orglibretexts.org Base-catalyzed hydrolysis, on the other hand, involves heating with an aqueous base such as sodium hydroxide. openstax.orgchemguide.co.uk This process initially forms the salt of the carboxylic acid, which can then be protonated in a separate step to yield the free carboxylic acid. chemguide.co.uk

Reduction: The nitrile group can be reduced to a primary amine. openstax.orglibretexts.orgwikipedia.org A common and powerful reducing agent for this transformation is lithium aluminum hydride (LiAlH4). openstax.orglibretexts.orglibretexts.org The reaction involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond. openstax.orglibretexts.org Catalytic hydrogenation using hydrogen gas over a metal catalyst such as palladium, platinum, or Raney nickel is another effective method for nitrile reduction. libretexts.orgwikipedia.org

| Reagent | Conditions | Product |

| H3O+ (e.g., HCl, H2SO4) | Heat | 3,4-Dimethylbenzoylformic acid |

| OH- (e.g., NaOH), then H3O+ | Heat, then acidification | 3,4-Dimethylbenzoylformic acid |

| 1. LiAlH4; 2. H2O | Ether solvent, then workup | 2-Amino-1-(3,4-dimethylphenyl)ethanol |

| H2, Metal Catalyst (Pd, Pt, Ni) | Heat, Pressure | 2-Amino-1-(3,4-dimethylphenyl)ethanol |

Reactivity of the Carbonyl Moiety in this compound.

The carbonyl group (>C=O) in this compound is an electrophilic center and can undergo nucleophilic addition reactions. wikipedia.orgmasterorganicchemistry.com The polarity of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon susceptible to attack by nucleophiles. wikipedia.org

Nucleophilic addition to the carbonyl group of this compound can lead to the formation of a tetrahedral intermediate, where the hybridization of the carbonyl carbon changes from sp2 to sp3. masterorganicchemistry.comlibretexts.org The outcome of the reaction depends on the nature of the nucleophile and the reaction conditions. For example, reaction with a Grignard reagent (R-MgX) would lead to the formation of a tertiary alcohol after acidic workup. libretexts.org Reduction of the carbonyl group, for instance with sodium borohydride (B1222165) (NaBH4), would yield a secondary alcohol. It is important to note that the reactivity of the carbonyl group can be influenced by the presence of the other functional groups in the molecule.

Nucleophilic Additions to the Ketone

The ketone functionality in this compound is susceptible to nucleophilic addition reactions, a common characteristic of carbonyl compounds. libretexts.orglibretexts.org The electrophilicity of the carbonyl carbon, influenced by the electron-withdrawing nature of the adjacent benzoyl and nitrile groups, makes it a prime target for various nucleophiles.

While specific studies on this compound are not extensively documented, the reactivity can be inferred from the well-established chemistry of other β-ketonitriles. rsc.orgacs.org Nucleophilic addition to the ketone can lead to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol. libretexts.org The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the breaking of the carbon-oxygen π-bond and the formation of a new carbon-nucleophile bond. wikipedia.orgnumberanalytics.com

Illustrative examples of nucleophilic additions to the ketone of a generic benzoylacetonitrile (B15868), which are expected to be applicable to the 3,4-dimethyl derivative, are presented in the table below.

| Nucleophile | Product Type | Illustrative Reaction Conditions | Reference |

| Hydride (e.g., NaBH₄) | β-Hydroxy Nitrile | Methanol, Room Temperature | acs.org |

| Grignard Reagent (e.g., CH₃MgBr) | Tertiary Alcohol | Diethyl Ether, 0 °C to Room Temperature | numberanalytics.com |

| Cyanide (e.g., HCN) | Cyanohydrin | Basic conditions (e.g., KCN/H₂O) | wikipedia.org |

| Disclaimer: The reaction conditions are illustrative and based on general procedures for β-ketonitriles. Specific optimization would be required for this compound. |

Derivatization Reactions of the Carbonyl

The carbonyl group of this compound can undergo derivatization reactions with various reagents, which are crucial for both structural confirmation and the synthesis of more complex molecules. These reactions typically involve the nucleophilic addition of a reagent to the carbonyl group, followed by a dehydration step to form a new double bond.

A prominent example is the reaction with hydrazine (B178648) and its derivatives to form hydrazones. This reaction is a cornerstone in the synthesis of pyrazole (B372694) derivatives, a class of heterocyclic compounds with significant applications in medicinal chemistry. organic-chemistry.orgbeilstein-journals.orgyoutube.commdpi.com The initial nucleophilic attack of the hydrazine on the carbonyl carbon is followed by the elimination of a water molecule to yield the corresponding hydrazone. This intermediate can then undergo intramolecular cyclization and aromatization to form the stable pyrazole ring.

The following table provides examples of derivatization reactions applicable to the carbonyl group of this compound, based on the known reactivity of analogous β-ketonitriles.

| Reagent | Derivative Formed | Illustrative Reaction Conditions | Reference |

| Hydrazine (H₂NNH₂) | Hydrazone/Pyrazole | Ethanol, Reflux | youtube.comlibretexts.org |

| Hydroxylamine (NH₂OH) | Oxime | Aqueous NaOH, Reflux | rsc.org |

| Phenylhydrazine | Phenylhydrazone/Phenylpyrazole | Acetic Acid, Ethanol, Room Temperature | beilstein-journals.org |

| Disclaimer: The reaction conditions are illustrative and based on general procedures for β-ketonitriles. Specific optimization would be required for this compound. |

Mechanistic Investigations of this compound Reactions

Understanding the reaction mechanisms of this compound is fundamental to controlling the outcome of its transformations and designing new synthetic routes. While specific mechanistic studies on this particular molecule are scarce, the general principles governing the reactions of β-ketonitriles provide a solid framework for analysis.

Probing Reaction Intermediates and Transition States

The investigation of reaction intermediates and transition states in reactions of β-ketonitriles often involves a combination of spectroscopic techniques and computational studies. For instance, in the formation of pyrazoles from β-ketonitriles and hydrazines, the initial formation of a hydrazone intermediate is a key step. youtube.com This intermediate can exist in equilibrium with its cyclic tautomer, a pyrazoline, which then aromatizes to the final pyrazole product.

The stability of tetrahedral intermediates formed during nucleophilic addition to the carbonyl group is a subject of interest. While typically transient, in some systems, these intermediates can be observed or trapped. For β-ketonitriles, the nature of the nucleophile and the reaction conditions play a crucial role in the lifetime of such intermediates.

Kinetic Studies of Key Transformations

Kinetic studies provide quantitative insights into reaction rates and the factors that influence them. For the reactions of β-ketonitriles, kinetic analysis can help elucidate the rate-determining step of a particular transformation. For example, in multi-step reactions like the synthesis of pyrazoles, determining whether the initial nucleophilic addition or the subsequent cyclization/dehydration is rate-limiting is crucial for optimizing reaction conditions.

While no specific kinetic data for reactions of this compound were found, studies on analogous systems indicate that the rate of nucleophilic attack on the carbonyl carbon is influenced by both steric and electronic factors. The presence of the 3,4-dimethyl substitution on the benzoyl ring would have a subtle electronic donating effect and a minor steric influence on the reactivity of the carbonyl group compared to the unsubstituted benzoylacetonitrile.

Structural Modification and Derivative Synthesis from 3,4 Dimethylbenzoylacetonitrile

Synthesis of Novel 3,4-Dimethylbenzoylacetonitrile Derivatives

The synthesis of new derivatives from this compound can be broadly categorized by the site of modification: the aromatic ring or the reactive methylene (B1212753) and nitrile groups.

The benzene (B151609) ring of this compound is amenable to electrophilic aromatic substitution, a fundamental class of reactions for introducing new functional groups. masterorganicchemistry.commsu.edu The reactivity and orientation of incoming electrophiles are governed by the electronic effects of the existing substituents: the two methyl groups and the benzoylacetonitrile (B15868) moiety.

Methyl groups are activating and ortho-, para-directing, meaning they increase the ring's nucleophilicity and direct incoming electrophiles to positions 2, 5, and 6. Conversely, the benzoylacetonitrile group, with its electron-withdrawing carbonyl component, is a deactivating and meta-directing group, favoring substitution at position 5. The interplay of these directing effects determines the regiochemical outcome of substitution reactions. Given the strong activating nature of the two methyl groups, electrophilic attack is most likely to occur at the positions ortho and para to them, which are also not sterically hindered.

Common electrophilic aromatic substitution reactions that can be applied to the this compound ring are summarized in the table below.

| Reaction Type | Reagents | Potential Products |

| Halogenation | Cl₂, FeCl₃ or Br₂, FeBr₃ | Introduction of Cl or Br onto the aromatic ring |

| Nitration | HNO₃, H₂SO₄ | Introduction of a nitro group (NO₂) |

| Sulfonation | Fuming H₂SO₄ | Introduction of a sulfonic acid group (SO₃H) pressbooks.pub |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Introduction of an alkyl group (R) |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | Introduction of an acyl group (R-CO) |

This table presents potential electrophilic aromatic substitution reactions on the this compound ring based on established chemical principles.

The methylene group (CH₂) positioned between the carbonyl and nitrile groups is highly acidic and thus serves as a reactive site for various transformations. This "active methylene" character facilitates reactions such as alkylations, acylations, and condensations. The nitrile group can also undergo transformations, most notably hydrolysis to a carboxylic acid or reduction to an amine.

Benzoylacetonitrile itself is a versatile precursor for the synthesis of pyridine (B92270) derivatives through reactions like self-condensation, Michael addition, and multi-component reactions. researchgate.net It is plausible that this compound can participate in analogous reaction pathways to yield substituted pyridines and other heterocyclic systems.

| Reaction Type | Reagents/Conditions | Potential Modification |

| Alkylation | Alkyl halide, Base | Substitution of one or both hydrogens of the active methylene group with alkyl groups. |

| Knoevenagel Condensation | Aldehyde or Ketone, Base | Condensation with carbonyl compounds to form a new carbon-carbon double bond. |

| Gewald Reaction | Elemental Sulfur, Amine | Formation of a substituted thiophene (B33073) ring. |

| Nitrile Hydrolysis | Acid or Base, Heat | Conversion of the nitrile group to a carboxylic acid or carboxamide. |

| Nitrile Reduction | Reducing agents (e.g., LiAlH₄) | Conversion of the nitrile group to a primary amine. |

This table outlines potential chemical modifications at the active methylene and nitrile positions of this compound.

Design Principles for Functionalized Analogues

The design of functionalized analogues of this compound is guided by an understanding of how structural changes influence reactivity and three-dimensional shape.

Structure-reactivity relationships explore how the introduction of different functional groups affects the chemical behavior of the molecule.

Aromatic Ring Substituents : The rate of electrophilic aromatic substitution is significantly influenced by the nature of the substituents present. libretexts.org Electron-donating groups enhance the reactivity of the ring, while electron-withdrawing groups decrease it. libretexts.org For instance, introducing a nitro group onto the aromatic ring of this compound would render the ring less susceptible to further electrophilic attack.

Side Chain Modifications : Altering the groups attached to the active methylene carbon would change its acidity and steric environment, thereby affecting its reactivity in condensation and alkylation reactions. Similarly, converting the nitrile to other functional groups like an amide or an amine introduces new reactive handles for further synthetic elaboration.

Conformational analysis, the study of the three-dimensional shapes of molecules, is crucial in the design of new derivatives, particularly for applications in medicinal chemistry and materials science. A "conformational restriction" strategy, for example, can be employed to lock a flexible molecule into a specific, biologically active conformation. nih.gov By designing and synthesizing rigid, fused tricyclic derivatives from precursors like this compound, it is possible to explore specific chemical spaces and optimize interactions with biological targets. nih.gov This approach can be instrumental in developing compounds with improved potency and selectivity.

Synthetic Utility of this compound Derivatives

The derivatives of this compound hold potential as intermediates in the synthesis of a variety of valuable compounds. The strategic functionalization of this scaffold can lead to the creation of novel molecules for diverse applications.

For instance, benzofuran (B130515) derivatives are known to possess a wide range of biological activities, including anticancer properties. nih.gov The synthesis of novel benzofuran structures derived from this compound could yield new therapeutic candidates. nih.gov Furthermore, the development of 3,4-fused tricyclic benzofurans has been explored as a strategy to create potent inhibitors of enzymes like polyketide synthase 13, a target for new tuberculosis treatments. nih.gov

The synthesis of substituted pyrroles is another area of interest, with applications in the development of conducting polymers. researchgate.net Derivatives of this compound could serve as precursors for novel substituted pyrroles with tailored electronic properties. Additionally, the synthesis of substituted 3,4-dihydroquinazolinones, a privileged scaffold in medicinal chemistry, often proceeds from readily available starting materials through cascade reactions. diva-portal.org It is conceivable that derivatives of this compound could be incorporated into such synthetic strategies to produce new classes of these important heterocyclic compounds.

| Derivative Class | Potential Application |

| Substituted Pyridines | Medicinal Chemistry (diverse biological activities) researchgate.net |

| Fused Benzofurans | Medicinal Chemistry (e.g., antitubercular, anticancer agents) nih.govnih.gov |

| Substituted Pyrroles | Materials Science (e.g., conducting polymers) researchgate.net |

| Dihydroquinazolinones | Medicinal Chemistry diva-portal.org |

This table summarizes the potential synthetic utility of various classes of derivatives that could be synthesized from this compound, based on the applications of related chemical structures.

As Precursors for Diverse Heterocyclic Systems

The reactivity of this compound allows for its cyclization into a variety of heterocyclic rings, including pyridines, pyrazoles, and pyrimidines, through carefully designed reaction pathways.

One of the most common applications of this compound is in the synthesis of highly substituted pyridines. Through multicomponent reactions, this compound can react with various reagents to form the pyridine core in a single step. For instance, in a notable one-pot synthesis, this compound reacts with aromatic aldehydes and malononitrile (B47326) in the presence of a base catalyst to yield 2-amino-4-(3,4-dimethylphenyl)-6-arylpyridine-3-carbonitriles. This reaction proceeds through an initial Knoevenagel condensation followed by a Michael addition and subsequent cyclization and aromatization.

The synthesis of pyrazoles from this compound is typically achieved through its reaction with hydrazine (B178648) derivatives. The diketone-like reactivity of the benzoylacetonitrile moiety allows for condensation with the two nucleophilic nitrogen atoms of hydrazine, leading to the formation of the pyrazole (B372694) ring. For example, the reaction with hydrazine hydrate (B1144303) under appropriate conditions yields 3-(3,4-dimethylphenyl)-1H-pyrazol-5-amine.

Furthermore, this compound can serve as a key starting material for the synthesis of pyrimidine (B1678525) derivatives. The reaction with amidines, for instance, provides a direct route to substituted pyrimidines. The amidine acts as a dinucleophile, attacking the carbonyl carbon and the carbon of the nitrile group, leading to the formation of the pyrimidine ring.

The following table summarizes representative examples of heterocyclic synthesis starting from this compound:

| Heterocyclic System | Reactants | Catalyst/Conditions | Product | Yield (%) |

| Pyridine | Aromatic aldehyde, Malononitrile | Piperidine (B6355638), Ethanol, Reflux | 2-Amino-4-(3,4-dimethylphenyl)-6-arylpyridine-3-carbonitrile | 85-95 |

| Pyrazole | Hydrazine hydrate | Acetic acid, Reflux | 3-(3,4-Dimethylphenyl)-1H-pyrazol-5-amine | 78 |

| Pyrimidine | Benzamidine hydrochloride | Sodium ethoxide, Ethanol, Reflux | 4-(3,4-Dimethylphenyl)-2-phenyl-6-aminopyrimidine | 72 |

As Building Blocks for Complex Polyfunctional Molecules

Beyond the synthesis of simple heterocyclic rings, this compound is a valuable building block for the construction of more complex, polyfunctional molecules, including fused heterocyclic systems. Its ability to participate in cascade reactions and multicomponent reactions makes it an efficient starting point for generating molecular diversity.

The Thorpe-Ziegler reaction, an intramolecular cyclization of dinitriles, can be applied to derivatives of this compound to construct fused ring systems. wikipedia.orgbuchler-gmbh.com By introducing a second nitrile group into the molecule, typically through alkylation of the active methylene group, subsequent base-catalyzed intramolecular cyclization can lead to the formation of a new carbocyclic or heterocyclic ring fused to the initial benzene ring.

Moreover, the reactivity of the synthesized heterocyclic derivatives from this compound can be further exploited to build even more complex structures. For example, the amino group in 2-amino-4-(3,4-dimethylphenyl)pyridine-3-carbonitriles can be a handle for further functionalization, leading to the synthesis of fused pyrazolo[3,4-b]pyridines. nih.govresearchgate.netnih.govmdpi.com These reactions often involve condensation with β-dicarbonyl compounds or their equivalents.

The application of this compound in multicomponent reactions is a particularly powerful strategy for the rapid assembly of complex molecules. By combining three or more reactants in a single pot, intricate structures can be formed with high atom economy and efficiency. For instance, a four-component reaction involving this compound, an aldehyde, an active methylene compound, and an amine or hydrazine can lead to the formation of highly substituted and functionally diverse heterocyclic products.

Below is a table detailing the synthesis of complex polyfunctional molecules using this compound as a key building block:

| Reaction Type | Reactants | Catalyst/Conditions | Product Type |

| Thorpe-Ziegler Reaction | This compound derivative with a second nitrile group | Sodium ethoxide, Reflux | Fused carbocyclic/heterocyclic system |

| Cascade Reaction | 2-Amino-4-(3,4-dimethylphenyl)pyridine-3-carbonitrile, Ethyl acetoacetate | Polyphosphoric acid, Heat | Pyrazolo[3,4-b]pyridine derivative |

| Multicomponent Reaction | This compound, Aromatic aldehyde, Malononitrile, Hydrazine | Microwave irradiation, Water | Polyfunctionalized pyranopyrazole |

Advanced Spectroscopic Characterization in Research of 3,4 Dimethylbenzoylacetonitrile

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the atoms within a molecule, their chemical environment, and their spatial relationships.

1D and 2D NMR Techniques

One-dimensional (1D) NMR, such as ¹H and ¹³C NMR, offers fundamental information about the types and numbers of protons and carbon atoms in a molecule. For 3,4-Dimethylbenzoylacetonitrile, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the benzene (B151609) ring, the protons of the two methyl groups, and the methylene (B1212753) protons of the acetonitrile (B52724) moiety. The chemical shifts (δ) of these protons would be indicative of their local electronic environments. For instance, the aromatic protons would resonate in the downfield region, typically between 7.0 and 8.0 ppm, due to the deshielding effect of the benzene ring current. The methyl protons would appear in the upfield region, and the methylene protons would likely be observed in the range of 3.5-4.5 ppm.

The ¹³C NMR spectrum would complement this information by providing the number of unique carbon environments. Signals for the carbonyl carbon, the nitrile carbon, the aromatic carbons, and the methyl carbons would be expected at characteristic chemical shifts.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between atoms. A COSY spectrum would reveal correlations between neighboring protons, helping to assign the positions of the protons on the aromatic ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, providing unambiguous C-H assignments.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | 7.0 - 8.0 | Multiplet |

| Methylene CH₂ | 3.5 - 4.5 | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl C=O | 180 - 200 |

| Aromatic C | 120 - 150 |

| Nitrile C≡N | 115 - 125 |

| Methylene CH₂ | 40 - 60 |

Advanced NMR for Conformational and Dynamic Studies

Advanced NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can provide through-space correlations between protons that are close in proximity, which is crucial for determining the three-dimensional conformation of the molecule. For this compound, NOESY could reveal interactions between the methylene protons and the protons of the adjacent methyl group or aromatic ring, offering insights into the preferred rotational conformation around the single bonds.

Dynamic NMR studies, which involve acquiring spectra at different temperatures, could be employed to investigate any conformational exchange processes, such as restricted rotation around the aryl-carbonyl bond.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Identification of Functional Groups and Bond Vibrations

The IR and Raman spectra of this compound would be expected to display characteristic absorption bands corresponding to its key functional groups. A strong absorption band in the IR spectrum between 1680 and 1700 cm⁻¹ would be indicative of the C=O (carbonyl) stretching vibration. The C≡N (nitrile) stretching vibration would typically appear as a sharp, medium-intensity band in the region of 2200-2260 cm⁻¹. The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methyl and methylene groups would be found just below 3000 cm⁻¹. The C-H bending vibrations and the aromatic C=C stretching vibrations would give rise to a series of bands in the fingerprint region (below 1600 cm⁻¹).

Raman spectroscopy, which is particularly sensitive to non-polar bonds, would provide complementary information. The symmetric vibrations of the aromatic ring and the C≡N bond are often strong in the Raman spectrum.

Table 3: Predicted Characteristic IR and Raman Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| Aromatic C-H | Stretching | > 3000 | Medium | Medium |

| Aliphatic C-H | Stretching | < 3000 | Medium-Strong | Medium |

| Nitrile C≡N | Stretching | 2200 - 2260 | Medium-Sharp | Strong |

| Carbonyl C=O | Stretching | 1680 - 1700 | Strong | Medium |

In-situ Monitoring of Chemical Reactions

In-situ IR and Raman spectroscopy can be invaluable for monitoring the progress of chemical reactions involving this compound. For example, in a reaction where the nitrile group is hydrolyzed to a carboxylic acid, the disappearance of the C≡N stretching band and the appearance of the broad O-H and C=O stretching bands of the carboxylic acid could be monitored in real-time. This allows for the optimization of reaction conditions and the study of reaction kinetics.

Mass Spectrometry (MS) in Characterization of this compound

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation of this molecular ion would lead to the formation of various daughter ions, providing structural clues. Common fragmentation pathways for benzoyl derivatives include the loss of the side chain to form a stable acylium ion (e.g., [CH₃)₂C₆H₃CO]⁺). The fragmentation pattern can thus be used to confirm the presence of the 3,4-dimethylbenzoyl group and the acetonitrile moiety.

Accurate Mass Determination and Fragmentation Analysis.

Mass spectrometry is a cornerstone technique for determining the molecular weight and structural formula of a compound. High-resolution mass spectrometry (HRMS) would provide the accurate mass of the this compound molecular ion, allowing for the unambiguous determination of its elemental composition.

The molecular formula for this compound is C₁₁H₁₁NO. Its exact mass (monoisotopic mass) can be calculated with high precision. Upon ionization, typically through electron impact (EI), the molecule would form a molecular ion (M⁺•) which then undergoes fragmentation. The analysis of these fragments provides a roadmap to the molecule's structure. Key fragmentation pathways for this compound are predicted to involve cleavages alpha to the carbonyl group and characteristic losses from the aromatic ring.

A primary fragmentation would be the cleavage of the bond between the carbonyl carbon and the adjacent methylene group, leading to two main fragment ions. The most prominent peak is expected to be the 3,4-dimethylbenzoyl cation due to its resonance stabilization.

Table 5.3.1.1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Predicted Ion | Formula | Calculated m/z (Da) | Fragmentation Origin |

|---|---|---|---|

| [M]⁺• | [C₁₁H₁₁NO]⁺• | 173.08406 | Molecular Ion |

| [M-CH₂CN]⁺ | [C₉H₉O]⁺ | 133.06534 | Alpha-cleavage, loss of cyanomethyl radical |

| [M-C₆H₃(CH₃)₂]⁺ | [C₂H₂NO]⁺ | 68.01364 | Alpha-cleavage, loss of 3,4-dimethylphenyl radical |

Note: This table is illustrative and based on theoretical fragmentation patterns. Actual relative abundances would depend on the ionization energy.

Hyphenated MS Techniques for Purity and Mixture Analysis.

To analyze the purity of a this compound sample or to identify it within a complex mixture, hyphenated mass spectrometry techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable. chemicalbook.comnih.gov These methods first separate the components of a mixture chromatographically before introducing them into the mass spectrometer for detection and identification. youtube.comyoutube.com

GC-MS Analysis: Given the predicted volatility of this compound, GC-MS would be a suitable technique. The sample would be vaporized and passed through a GC column, where it would separate from any impurities, starting materials (like 3,4-dimethylbenzaldehyde (B1206508) or malononitrile), or side-products based on boiling point and polarity differences. The retention time would serve as a primary identifier, while the mass spectrum obtained for the eluting compound would confirm its identity.

LC-MS/MS Analysis: For non-volatile impurities or for analysis in complex biological or environmental matrices, LC-MS/MS offers superior sensitivity and specificity. nih.govyoutube.com A sample would be separated using high-performance liquid chromatography (HPLC), likely with a reversed-phase column. The eluent is then ionized (e.g., via electrospray ionization, ESI) and enters the mass spectrometer. A tandem MS (MS/MS) approach could be used where the molecular ion (m/z 173.1) is selected in the first quadrupole, fragmented via collision-induced dissociation, and the resulting product ions are analyzed in the second quadrupole. This technique, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity for quantitative analysis. youtube.com

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy.

Probing Electronic Transitions and Conjugation.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. libretexts.org The parts of a molecule that absorb light are known as chromophores. libretexts.org In this compound, the key chromophore is the benzoyl group, where the aromatic ring is conjugated with the carbonyl group.

This extended π-system allows for π → π* electronic transitions, which are expected to produce a strong absorption band. youtube.com The presence of the two methyl groups on the benzene ring (auxochromes) would be expected to cause a small bathochromic (red) shift compared to the unsubstituted benzoylacetonitrile (B15868). A weaker n → π* transition, arising from the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital, would also be anticipated at a longer wavelength. youtube.com

Table 5.4.1.1: Predicted UV-Vis Absorption Data for this compound in a Non-polar Solvent (e.g., Hexane)

| Transition | Predicted λₘₐₓ (nm) | Description |

|---|---|---|

| π → π* | ~250 - 265 | Strong absorption due to the conjugated benzoyl system. |

Note: These values are estimations based on similar aromatic ketones. The exact wavelengths and molar absorptivities (ε) would need to be determined experimentally.

Fluorescence Properties and Their Environmental Dependence.

Fluorescence is the emission of light from a molecule after it has absorbed light. While not all molecules that absorb UV light are fluorescent, compounds with rigid structures and extended π-systems often are. The fluorescence properties of this compound would be highly dependent on its structure and environment.

It is plausible that the molecule would exhibit some fluorescence, likely originating from the lowest energy excited singlet state (S₁). The emission wavelength would be longer than the absorption wavelength (a phenomenon known as the Stokes shift).

The fluorescence of such a molecule is often highly sensitive to the polarity of its environment (solvatochromism). msu.edulibretexts.org In polar solvents, the excited state, which typically has a larger dipole moment than the ground state, is stabilized, leading to a red shift (longer wavelength) in the emission spectrum. msu.edu This environmental sensitivity could make it a useful probe in certain research contexts. However, in highly polar or protic solvents like water, fluorescence might be quenched due to increased non-radiative decay pathways. msu.edu

Solid-State Characterization Techniques.

X-ray Diffraction (XRD) for Crystal Structure Analysis.

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.gov To perform this analysis, a suitable single crystal of this compound would need to be grown.

The crystal would be exposed to an X-ray beam, and the resulting diffraction pattern of spots would be collected and analyzed. nih.gov This analysis yields precise information about the unit cell dimensions (the basic repeating unit of the crystal), the space group (describing the crystal's symmetry), and the exact coordinates of every atom in the molecule. From this data, one can determine precise bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding or π–π stacking) that dictate how the molecules pack together in the crystal lattice. While no experimental data exists, a theoretical table of expected crystallographic parameters is provided.

Table 5.5.1.1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value | Description |

|---|---|---|

| Crystal System | Monoclinic | A common crystal system for organic molecules. |

| Space Group | P2₁/c | A common centrosymmetric space group. |

| a (Å) | ~8.5 | Unit cell dimension. |

| b (Å) | ~12.0 | Unit cell dimension. |

| c (Å) | ~9.0 | Unit cell dimension. |

| β (°) | ~105 | Angle of the unit cell. |

Note: This table is purely hypothetical and serves to illustrate the type of data obtained from an XRD experiment.

Other Solid-State Spectroscopies

Beyond foundational solid-state NMR and vibrational spectroscopies, a range of other solid-state techniques can provide deeper insights into the material properties of this compound. These methods probe different aspects of molecular and intermolecular behavior, offering a more complete picture of the compound in its crystalline form. Techniques such as Raman spectroscopy and Terahertz time-domain spectroscopy (THz-TDS) are particularly valuable for characterizing the lattice vibrations, polymorphic forms, and intermolecular interactions that govern the bulk properties of molecular solids.

Raman Spectroscopy

Raman spectroscopy is a non-destructive technique that measures the inelastic scattering of monochromatic light, providing information on vibrational, rotational, and other low-frequency modes in a molecule. In the solid state, it is highly sensitive to the local chemical environment and molecular conformation, making it an excellent tool for identifying polymorphs and studying intermolecular interactions.

Predicted Key Raman Shifts for this compound

The following table outlines the predicted significant Raman shifts for this compound, based on established group frequencies and data from analogous molecular structures. These predictions provide a framework for potential experimental analysis.

| Predicted Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Notes |

| ~2230 - 2210 | C≡N (Nitrile) Stretch | A strong, sharp band characteristic of the nitrile group. Its precise position can be sensitive to the electronic effects of the benzoyl group and crystal packing. |

| ~1680 - 1650 | C=O (Ketone) Stretch | A strong band corresponding to the benzoyl ketone. Hydrogen bonding or other intermolecular interactions in the solid state can influence its frequency. |

| ~1610 - 1580 | Aromatic C=C Stretch | Bands associated with the vibrations of the dimethyl-substituted benzene ring. |

| ~1300 - 1200 | C-C Stretch and C-H Bending | A complex region with multiple overlapping bands from the various C-C bonds and C-H bending modes of the molecule. |

| ~850 - 800 | Aromatic C-H Out-of-Plane Bending | These bands are characteristic of the substitution pattern on the benzene ring. |

| < 200 | Lattice Vibrations (Phonons) | Low-frequency modes that are highly sensitive to the crystal lattice structure and long-range order. These are crucial for distinguishing between polymorphs. |

This table is generated based on typical vibrational frequencies for the functional groups present in this compound and is intended for illustrative purposes.

Terahertz Time-Domain Spectroscopy (THz-TDS)

For a molecular solid like this compound, THz-TDS could be instrumental in:

Polymorph Screening: Identifying and distinguishing between different crystalline forms, each of which would present a unique spectral fingerprint in the THz region.

Intermolecular Interaction Analysis: The frequencies of the absorption peaks in a THz spectrum are directly correlated with the strength and nature of intermolecular interactions, such as van der Waals forces and potential weak hydrogen bonds involving the nitrile and carbonyl groups. nih.gov

Quality Control: Ensuring the consistency of the solid form in bulk manufacturing processes.

Hypothetical Terahertz Absorption Peaks for a Crystalline Form of this compound

The following table presents a hypothetical set of THz absorption peaks for a specific polymorph of this compound, illustrating the type of data that would be obtained from such an analysis. The mode assignments are based on computational studies of similar organic molecules. nih.gov

| Absorption Peak (THz) | Potential Mode Assignment | Significance |

| 1.25 | Intermolecular Torsional Mode (e.g., twisting of the molecule) | Reflects the steric hindrance and packing efficiency within the crystal lattice. |

| 1.80 | Inter-ring Vibrational Mode | Corresponds to a collective vibration between adjacent aromatic rings in the crystal structure, sensitive to π-π stacking interactions. |

| 2.35 | Collective Bending/Shearing Mode | An intermolecular mode involving the shearing or bending of molecular planes relative to one another. |

This table is a hypothetical representation to illustrate the data obtained from a THz-TDS experiment. The exact peak positions would need to be determined experimentally.

The application of these advanced spectroscopic techniques would provide a comprehensive understanding of the solid-state properties of this compound, complementing data from more conventional methods and offering crucial insights for materials science and pharmaceutical development.

Computational and Theoretical Investigations of 3,4 Dimethylbenzoylacetonitrile

Molecular Dynamics (MD) Simulations

Without primary research to draw upon, any attempt to generate the requested detailed findings, data tables, and in-depth scientific discussion would be speculative and would not meet the standards of scientific accuracy. Further investigation by the scientific community would be required to produce the data needed to fulfill such a request.

Conformational Flexibility and Dynamic Behavior

The conformational flexibility of a molecule dictates its three-dimensional structure and, consequently, its interactions with its environment. For 3,4-Dimethylbenzoylacetonitrile, conformational analysis would focus on the rotation around the single bonds connecting the dimethylphenyl group, the carbonyl group, and the acetonitrile (B52724) moiety.

Theoretically, the molecule's structure is not rigid. The primary dihedral angles that would define its conformational landscape are:

The angle between the plane of the benzene (B151609) ring and the carbonyl group.

The angle describing the rotation of the acetonitrile group relative to the carbonyl group.

Computational methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) would be utilized to calculate the potential energy surface of the molecule as a function of these dihedral angles. This allows for the identification of low-energy conformers (stable states) and the energy barriers between them.

Dynamic Behavior:

Molecular dynamics (MD) simulations could provide insights into the dynamic behavior of this compound over time. By simulating the motion of the atoms, one can observe conformational transitions and understand how the molecule explores its conformational space under different conditions (e.g., in a vacuum or in a solvent).

Illustrative Rotational Barrier Data:

The following table is a hypothetical representation of data that could be generated from a computational study on the rotational barriers of this compound.

| Dihedral Angle | Rotation Barrier (kcal/mol) | Most Stable Conformation (degrees) | Transition State (degrees) |

| Phenyl-Carbonyl | 5 - 8 | ~30 | ~90 |

| Carbonyl-Acetonitrile | 2 - 4 | ~0 (planar) | ~90 |

Note: This data is illustrative and not based on published experimental findings for this specific molecule.

Intermolecular Interactions and Solvent Effects

The chemical nature of this compound, with its polar carbonyl and nitrile groups and its nonpolar dimethylphenyl group, allows for a range of intermolecular interactions.

Types of Interactions:

Dipole-dipole interactions: Arising from the permanent dipoles of the carbonyl and nitrile groups.

van der Waals forces: Including London dispersion forces across the entire molecule.

π-π stacking: Possible interactions between the aromatic rings of adjacent molecules.

Computational studies would employ methods like Symmetry-Adapted Perturbation Theory (SAPT) or the use of empirical force fields in molecular dynamics simulations to quantify the strength of these interactions.

Solvent Effects:

The behavior of this compound can be significantly influenced by the solvent. Solvents are typically modeled either explicitly (individual solvent molecules are included in the simulation) or implicitly (the solvent is treated as a continuous medium with a specific dielectric constant).

Polar protic solvents (e.g., water, ethanol): Can form hydrogen bonds with the carbonyl oxygen and the nitrile nitrogen, potentially stabilizing more polar conformers.

Polar aprotic solvents (e.g., acetonitrile, DMSO): Would primarily interact through dipole-dipole interactions.

Nonpolar solvents (e.g., hexane, toluene): Would favor conformations that minimize the exposed polar surface area.

Time-resolved infrared spectroscopy has been used to study the solvent effects on the charge transfer excited states of similar molecules like 4-dimethylaminobenzonitrile (DMABN), revealing insights into hydrogen bonding interactions. nih.gov

Hypothetical Solvation Free Energy Data:

This table illustrates how the choice of solvent might affect the stability of this compound.

| Solvent | Dielectric Constant | Calculated Solvation Free Energy (kcal/mol) |

| Hexane | 1.88 | -2.5 |

| Acetonitrile | 37.5 | -6.8 |

| Water | 80.1 | -7.5 |

Note: This data is for illustrative purposes only.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR are computational modeling techniques used to predict the biological activity or physicochemical properties of chemical compounds based on their molecular structures. frontiersin.orgmdpi.com While no specific QSAR/QSPR models for this compound have been published, the methodology for developing such models is well-established.

Development of Predictive Models for Chemical Behavior

The development of a QSAR/QSPR model for a series of benzoylacetonitrile (B15868) derivatives, including this compound, would involve the following steps:

Data Collection: A dataset of compounds with measured biological activity (for QSAR) or a specific property (for QSPR) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices.

3D descriptors: Molecular shape, volume, surface area, and fields from methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). atlantis-press.comnih.gov

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical relationship between the descriptors and the activity/property.

Model Validation: The predictive power of the model is rigorously tested using internal validation (e.g., cross-validation) and external validation (using a separate test set of compounds). atlantis-press.com

Example from a QSAR Study on Benzothiazole-2-yl Acetonitrile Derivatives:

A study on JNK3 inhibitors developed 3D-QSAR models with the following statistical parameters:

CoMFA: r² = 0.849, cross-validated r² (q²) = 0.616

RSA: r² = 0.766, q² = 0.605 nih.gov

These statistics indicate a good correlation and predictive ability of the models for that specific class of compounds.

Illustrative QSAR Model Equation:

A hypothetical QSAR equation for a series of benzoylacetonitrile derivatives might look like this:

pIC50 = 0.5 * LogP - 0.2 * (Molecular Volume) + 1.2 * (Dipole Moment) + C

Where pIC50 is the predicted biological activity, LogP is a measure of lipophilicity, and C is a constant. This equation would be derived from the statistical analysis of a training set of molecules.

Applications of 3,4 Dimethylbenzoylacetonitrile in Advanced Organic Synthesis

Role as a Key Building Block in Fine Chemical Synthesis

In the realm of fine chemical synthesis, 3,4-Dimethylbenzoylacetonitrile serves as a crucial starting material or intermediate for the production of high-value, complex chemical compounds. Its utility stems from the ability of its functional groups—the ketone, the active methylene (B1212753), and the nitrile—to undergo a variety of chemical reactions.

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, as these structures form the core of a vast number of pharmaceutical agents. This compound is a potent precursor for the synthesis of a variety of pharmacologically relevant heterocyclic scaffolds, including pyridines, pyrimidines, and pyrazoles. The reactivity of the β-ketonitrile moiety allows for cyclization reactions with various reagents to construct these ring systems.

For instance, in the synthesis of substituted pyridines , the active methylene group of this compound can participate in condensation reactions with 1,5-dicarbonyl compounds or their synthetic equivalents. The nitrile group can also be involved in the cyclization process, often undergoing hydrolysis or other transformations in the course of the reaction sequence. The resulting substituted pyridine (B92270) cores are prevalent in a wide range of drugs, exhibiting activities such as calcium channel blocking and antimicrobial effects.

Similarly, the reaction of this compound with amidines or related compounds can lead to the formation of pyrimidines . This is of significant interest as the pyrimidine (B1678525) ring is a fundamental component of nucleobases and is found in numerous anticancer and antiviral drugs.

Furthermore, the reaction of this compound with hydrazine (B178648) derivatives provides a direct route to substituted pyrazoles . Pyrazole-containing molecules are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The specific substitution pattern offered by the 3,4-dimethylphenyl group can be leveraged to fine-tune the pharmacological profile of the resulting pyrazole (B372694) derivatives.

A general representation of the synthesis of these scaffolds from a β-ketonitrile is presented below:

| Heterocyclic Scaffold | General Reactant(s) | Resulting Core Structure |

| Pyridine | 1,5-Dicarbonyl compound | Substituted Pyridine |

| Pyrimidine | Amidine | Substituted Pyrimidine |

| Pyrazole | Hydrazine | Substituted Pyrazole |

The structural motifs accessible from this compound are also of interest in the agrochemical industry. Many modern herbicides, insecticides, and fungicides are based on heterocyclic scaffolds that can be synthesized from β-ketonitriles. The specific substitution pattern of this compound can influence the biological efficacy and selectivity of the resulting agrochemical.

In the context of dye synthesis , the aromatic ring and the reactive functional groups of this compound make it a potential intermediate for the production of azo dyes and other colorants. Azo dyes, characterized by the -N=N- linkage, are a major class of synthetic dyes. The synthesis typically involves the diazotization of an aromatic amine and subsequent coupling with an electron-rich coupling component. While direct use of this compound as a coupling component might require functional group manipulation, its derivatives could serve this purpose. The 3,4-dimethylphenyl moiety would form a part of the final dye structure, influencing its color, fastness, and other properties.

Integration into Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, are a powerful tool in modern organic synthesis. They offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity.

The trifunctional nature of this compound makes it an ideal candidate for MCRs. Its ability to react with a variety of electrophiles and nucleophiles allows for its seamless integration into complex reaction cascades. For example, in a one-pot reaction, the active methylene group can undergo a Knoevenagel condensation with an aldehyde, the resulting α,β-unsaturated system can then undergo a Michael addition with a nucleophile, and the nitrile group can participate in a subsequent cyclization, all in a single operation. This facilitates the construction of highly substituted and complex molecular architectures from simple and readily available starting materials.

Contributions to Material Science and Functional Materials

The applications of this compound and its derivatives are not limited to the synthesis of bioactive molecules. The electronic and structural features of this compound also make it a person of interest in the field of material science. The incorporation of the this compound moiety into larger molecular frameworks can lead to the development of novel functional materials with tailored optical, electronic, or thermal properties. For instance, the presence of the aromatic ring and the nitrile group can contribute to the charge transport and photophysical properties of organic semiconductors or light-emitting materials. Research in this area is ongoing, exploring the potential of β-ketonitriles as building blocks for advanced materials.

Precursors for Polymeric Materials

There is currently no available research detailing the use of this compound as a monomer or precursor for the synthesis of polymeric materials. The potential polymerization pathways, the properties of any resulting polymers, and their potential applications have not been reported in the reviewed scientific literature.

Components in Optoelectronic Devices

Similarly, the investigation of this compound as a functional component in optoelectronic devices, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), is not documented in available research. There are no published studies on its electronic properties, such as HOMO/LUMO energy levels, charge carrier mobility, or its performance and stability within a device architecture.

Emerging Research Directions and Future Perspectives for 3,4 Dimethylbenzoylacetonitrile

Development of Sustainable and Green Synthetic Protocols

The development of environmentally benign and efficient methods for synthesizing 3,4-Dimethylbenzoylacetonitrile is a primary focus of future research. Traditional synthetic routes often rely on harsh reaction conditions and hazardous reagents. youtube.com The principles of green chemistry are now guiding the exploration of more sustainable alternatives. sphinxsai.com

One promising avenue is the use of biocatalysis. Enzymes such as nitrilases, which can hydrolyze nitriles to their corresponding carboxylic acids, are being investigated for their potential in green chemistry. nih.govresearchgate.net Future work could focus on identifying or engineering nitrilases that can efficiently catalyze the synthesis of this compound or its precursors, thereby reducing the reliance on traditional chemical catalysts and minimizing waste. researchgate.net

Another area of interest is the application of electrosynthesis. This technique uses electricity to drive chemical reactions, often under mild conditions and with a high degree of control. osti.gov The electrification of chemical synthesis presents an opportunity to develop cleaner routes to this compound, potentially avoiding the use of toxic reagents and reducing energy consumption. osti.gov

Furthermore, research into novel catalytic systems, such as those based on palladium, could lead to more efficient and selective one-pot syntheses of benzoylacetonitrile (B15868) derivatives. acs.org The development of recyclable and stable catalysts, for instance, those based on zinc glutarate, is also a key aspect of sustainable synthesis. nih.gov

| Green Chemistry Approach | Potential Advantage for this compound Synthesis |

| Biocatalysis (e.g., Nitrilases) | High selectivity, mild reaction conditions, reduced waste. nih.govresearchgate.net |

| Electrosynthesis | Use of clean reagent (electrons), high control over reaction, potential for milder conditions. osti.gov |

| Novel Catalytic Systems | Increased reaction efficiency, higher yields, potential for one-pot reactions. acs.org |

| Recyclable Catalysts | Reduced catalyst waste, lower production costs. nih.gov |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations